N-[(piperidin-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride
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Overview
Description
N-[(piperidin-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride is a chemical compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a piperidine ring, a trifluoromethyl group, and a pyrimidine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(piperidin-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques ensures that the final product meets the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions
N-[(piperidin-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce different amine or alcohol derivatives .
Scientific Research Applications
N-[(piperidin-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in the development of new drugs and as a tool for understanding biological pathways.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological targets is required.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[(piperidin-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the piperidine and pyrimidine rings contribute to its overall activity. These interactions can modulate various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine: This compound shares a similar structure but lacks the dihydrochloride component.
N-(pyridin-4-yl)pyridin-4-amine: Another related compound with a pyridine ring instead of a piperidine ring.
Uniqueness
N-[(piperidin-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride is unique due to its combination of a piperidine ring, a trifluoromethyl group, and a pyrimidine ring. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Properties
IUPAC Name |
N-(piperidin-4-ylmethyl)-6-(trifluoromethyl)pyrimidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N4.2ClH/c12-11(13,14)9-5-10(18-7-17-9)16-6-8-1-3-15-4-2-8;;/h5,7-8,15H,1-4,6H2,(H,16,17,18);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIZPNYNUSKSQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC2=NC=NC(=C2)C(F)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2F3N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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